molecular formula C23H14O7 B14333553 3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) CAS No. 102595-03-9

3,3'-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one)

Cat. No.: B14333553
CAS No.: 102595-03-9
M. Wt: 402.4 g/mol
InChI Key: DPCBACPQYAAEEZ-UHFFFAOYSA-N
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Description

3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is a complex organic compound that belongs to the class of bis-coumarins. This compound is characterized by the presence of two 4-hydroxy-2H-chromen-2-one (coumarin) units linked via a furan-2-ylmethanediyl bridge. Coumarins are well-known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, where 4-hydroxycoumarin reacts with an aldehyde in the presence of a base to form the desired bis-coumarin compound . The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. For example, the use of nano molten salt catalysts, such as pyrazine-1,4-diium tricyanomethanide, has been reported to facilitate the synthesis of bis(4-hydroxy-2H-chromen-2-one) derivatives under solvent-free conditions . This method offers advantages such as low catalyst loading, short reaction time, and high yields.

Chemical Reactions Analysis

Types of Reactions

3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl groups in the coumarin units can be reduced to form dihydrocoumarins.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of dihydrocoumarin derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes involved in oxidative stress and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can modulate signaling pathways related to cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-(furan-2-ylmethanediyl)bis(4-hydroxy-2H-chromen-2-one) is unique due to its bis-coumarin structure, which imparts distinct biological activities and chemical reactivity compared to other furanone derivatives. Its ability to form stable complexes with metal ions and its potential as a multi-target therapeutic agent further distinguish it from similar compounds.

Properties

CAS No.

102595-03-9

Molecular Formula

C23H14O7

Molecular Weight

402.4 g/mol

IUPAC Name

3-[furan-2-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C23H14O7/c24-20-12-6-1-3-8-14(12)29-22(26)18(20)17(16-10-5-11-28-16)19-21(25)13-7-2-4-9-15(13)30-23(19)27/h1-11,17,24-25H

InChI Key

DPCBACPQYAAEEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=CO3)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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